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Glucoprotamin

Cat. No.: B1170495
CAS No.: 164907-72-6
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Description

Historical Context of Glucoprotamin's Emergence in Scientific Inquiry

This compound was first introduced to the scientific community in the early 1990s. pjmonline.org It is chemically derived from the reaction of L-glutamic acid and N-(alkyl) propylene-1,3-diamines, which are sourced from natural coconut oil. pjmonline.org This process results in a multi-component substance that includes a mixture of reaction educts and products, such as N-(C12-14-alkyl)propylenediamines and amides, which exhibit synergistic antimicrobial activity. pjmonline.org

The synthesis involves the coupling of glutamic acid with a fatty amine mixture, leading to cyclization and the formation of a pyrrolidine (B122466) ring, which is crucial for its mode of action, along with the elimination of water. google.com A key patent related to the use of such reaction products as disinfectants dates back to the mid-1980s, laying the groundwork for the development of this compound-based formulations. google.com Though discovered over a decade and a half ago, there are a limited number of publications detailing the activity of disinfectants containing this compound against various microorganisms. researchgate.net

Academic Significance and Research Scope of this compound Studies

The primary academic and research focus on this compound has been its application as a disinfectant for medical instruments and hard surfaces. google.comnih.gov It is recognized as a newer active compound for disinfectants and has been clinically tested for this purpose. researchgate.net Research has consistently demonstrated its efficacy as a potent and fast-acting bactericidal and fungicidal agent. pjmonline.orgnih.gov

This compound is noted for its broad spectrum of activity against vegetative bacteria, including mycobacteria, as well as fungi and viruses. researchgate.netrero.ch Its effectiveness has been evaluated according to established European standards for chemical disinfectants. nih.gov Studies have investigated its performance against a range of microorganisms, including antibiotic-resistant strains, highlighting its potential to address challenges in hospital infection control. nih.govnih.gov A notable area of research has been its ability to disinfect surfaces contaminated with unconventional infectious agents like prions. google.com Furthermore, its chemical properties, such as being non-volatile, water-soluble, and readily biodegradable, have made it an area of interest for environmentally safer disinfectant solutions. rero.ch

Detailed Research Findings

Antimicrobial Efficacy of this compound

Extensive research has been conducted to quantify the biocidal activity of this compound against various microorganisms. The following tables summarize key findings from different studies.

Table 1: Bactericidal and Fungicidal Activity of this compound
Parameter Result
Effective Concentration against clinical bacterial isolates 0.5%
Contact Time for bactericidal effect 1 minute
Effective Concentration against clinical fungal isolates 0.5% (in Incidin Plus)
Contact Time for fungicidal effect 5 minutes
Reference pjmonline.orgnih.gov
Table 2: Efficacy of this compound in Instrument Disinfection
Parameter Result
Test Condition 1.5% this compound solution on unwashed surgical instruments
Initial Bioburden 2 x 10⁵ to 7.1 x 10⁷ CFU per instrument
Average Bacterial Killing (Aerobic) 5.98 log₁₀ CFU ± 0.48
Average Bacterial Killing (Anaerobic) 6.75 log₁₀ CFU ± 0.54
Contact Time 60 minutes
Reference rero.chnih.gov
Table 3: Comparative Susceptibility to this compound
Microorganism Comparison Finding
Gram-negative vs. Gram-positive bacteria Gram-negative strains were found to be more tolerant to this compound. nih.gov
Methicillin-resistant S. aureus (MRSA) vs. S. aureus Exhibited similar susceptibility to this compound. nih.gov
Tetracycline-resistant P. aeruginosa (PAO-LAC) vs. P. aeruginosa PAO-LAC showed significantly lower susceptibility to this compound. nih.gov
C. difficile suspension test A reduction of 3 log₁₀ CFU or more was observed. rero.ch

Properties

CAS No.

164907-72-6

Molecular Formula

C44H50ClN4.Br.2BrH

Synonyms

Glucoprotamin

Origin of Product

United States

Synthetic Pathways and Chemical Modification of Glucoprotamin

Foundational Synthetic Routes to Glucoprotamin

This compound is synthesized through the reaction of L-Glutamic acid with a specific long-chain diamine. This process results in the formation of a stable amide linkage, which is central to the structure and properties of the final compound.

Synthesis from L-Glutamic Acid Precursors

L-Glutamic acid, a readily available amino acid, serves as a key starting material for the synthesis of this compound. nih.gov The structure of L-glutamic acid provides the carboxylic acid functionalities necessary for amide bond formation. The synthesis of amides from carboxylic acids is a well-established chemical transformation. google.com In the context of this compound, one of the carboxylic acid groups of L-glutamic acid reacts with an amino group of the diamine partner. This reaction can be facilitated by activating the carboxylic acid, for example, by converting it to a more reactive derivative like an acyl chloride or by using coupling agents. researchgate.netlibretexts.org

Role of Coco(C12/14)alkyl-propylene-1.3-diamine in this compound Synthesis

The second essential component in the synthesis of this compound is Coco(C12/14)alkyl-propylene-1.3-diamine. This molecule is a diamine with a long alkyl chain derived from coconut oil, typically containing 12 to 14 carbon atoms. The presence of two amine groups in this reactant allows for the formation of an amide bond with the carboxylic acid group of L-glutamic acid. The long lipophilic alkyl chain is a significant structural feature of the resulting this compound molecule. The reaction between the L-glutamic acid and the diamine is a condensation reaction that forms an amide linkage and releases a molecule of water. libretexts.org

Table 1: Reactants in the Synthesis of this compound

ReactantChemical FormulaRole in Synthesis
L-Glutamic AcidC5H9NO4Provides the carboxylic acid group for amide bond formation. nih.gov
Coco(C12/14)alkyl-propylene-1.3-diamineNot availableProvides the amine group for amide bond formation and the long alkyl chain.

Derivatization Strategies for this compound Analogues in Research

While specific research on the derivatization of this compound for academic investigation is not widely documented in publicly available literature, general principles of medicinal chemistry and organic synthesis allow for the proposal of targeted structural modifications. These modifications would be instrumental in elucidating the structure-activity relationships and the mechanistic underpinnings of this compound's function.

Targeted Structural Modifications for Academic Investigation

To investigate the role of different parts of the this compound molecule, researchers could synthesize a variety of analogues with specific structural changes. These modifications could target the L-glutamic acid moiety, the propylene (B89431) linker, or the long alkyl chain. For instance, the carboxylic acid groups of the glutamic acid residue could be esterified or converted to other functional groups to probe the importance of their acidity. The length and branching of the C12/C14 alkyl chain could be systematically varied to understand how lipophilicity affects the molecule's properties. Furthermore, the amino groups could be subjected to modifications such as acylation or alkylation to explore their role in the compound's activity. nih.gov

Development of this compound Derivatives for Mechanistic Elucidation

To unravel the mechanism of action of this compound at a molecular level, derivatives could be designed to act as probes. For example, incorporating a fluorescent tag or a photoaffinity label at a strategic position on the molecule would allow for visualization of its localization within biological systems and identification of its binding partners. The synthesis of isotopically labeled versions of this compound, for instance with 13C or 15N, would be invaluable for metabolic studies and for use in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study its interactions with other molecules. The creation of a library of derivatives with subtle and systematic structural changes would enable quantitative structure-activity relationship (QSAR) studies, providing insights into the key molecular features required for its activity. acs.org

Table 2: Hypothetical this compound Derivatives for Research

Derivative ClassTargeted ModificationPotential Research Application
Alkyl Chain VariantsVariation in the length and branching of the C12/C14 alkyl chain.To study the effect of lipophilicity on activity.
Glutamic Acid Moiety ModificationsEsterification or amidation of the free carboxylic acid group.To investigate the role of the acidic group in molecular interactions.
Labeled AnaloguesIncorporation of fluorescent tags, photoaffinity labels, or stable isotopes.For mechanistic studies, including localization and binding partner identification.
Linker ModificationsAlteration of the propylene-1,3-diamine linker.To assess the impact of the linker's length and flexibility on function.

Molecular and Cellular Mechanisms of Glucoprotamin Action

Fundamental Interactions with Biological Membranes

The initial and most critical interaction of Glucoprotamin with microbial cells occurs at the cell envelope. This interaction is characterized by the disruption and disorganization of the membrane's structural integrity.

Membrane Disruption and Disorganization by this compound

This compound's mode of action involves the rapid and extensive destruction of the microbial cell wall and membrane. pjmonline.org This disruptive capability is a key feature of its biocidal activity. The compound physically compromises the organized structure of the biological membrane, leading to a loss of its essential barrier function. While the precise molecular interactions with specific membrane lipids and proteins are not extensively detailed in publicly available research, the observable effect is a catastrophic failure of the membrane's structural integrity.

Permeabilization Effects on Microbial Cell Envelopes

A direct consequence of membrane disruption is the increased permeability of the microbial cell envelope. This permeabilization allows for the uncontrolled passage of substances into and out of the cell. The mode of action is characterized by a rapid and massive destruction of the cell wall and membrane, which inevitably leads to a loss of control over the movement of ions and small molecules across the cellular boundary. pjmonline.org This breakdown of the permeability barrier is a critical step in the lethal action of this compound.

Intracellular Targets and Biochemical Pathways Affected by this compound

Following the breach of the cell envelope, this compound can access the cell's interior, where it continues to exert its cytotoxic effects by targeting essential cellular components and disrupting vital biochemical processes.

Impact on Cellular Components and Macromolecules

Once inside the microbial cell, this compound is understood to interact with and negatively impact crucial macromolecules. While specific studies detailing the full range of these interactions are limited, it is reported that this compound can cause the precipitation of cellular proteins. This action would lead to a widespread loss of protein function. However, detailed proteomic analyses of microbial cells treated with this compound to identify specific protein targets are not widely available in the scientific literature. researchgate.net

Studies on Microbial Resistance to Glucoprotamin

Mechanisms of Resistance Development in Microorganisms

The ability of microorganisms to withstand the effects of antimicrobial compounds is a significant challenge in both medical and industrial settings. nih.gov For biocides like Glucoprotamin, resistance can emerge through various cellular adaptations. These mechanisms often involve preventing the biocide from reaching its target or altering the target itself. reactgroup.org

Role of Efflux Pumps in this compound Tolerance

Efflux pumps are a primary mechanism of antimicrobial resistance in bacteria. These membrane-bound protein complexes actively transport a wide range of toxic compounds, including biocides and antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration to sub-lethal levels. reactgroup.orgmdpi.com The overexpression of these pumps is a common strategy for bacteria to survive in hostile environments. mdpi.com

While direct studies specifically identifying the efflux pumps responsible for this compound resistance are limited, the role of these pumps in conferring tolerance to biocides is well-established. nih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of particular clinical importance due to their broad substrate specificity. nih.govnih.gov For instance, in Acinetobacter baumannii, a significant nosocomial pathogen, efflux pumps like AdeABC are known to confer resistance to a wide array of antimicrobials, including disinfectants. researchgate.netnih.govnih.govmdpi.com It is plausible that these or similar efflux systems could contribute to reduced susceptibility to this compound, especially in clinical isolates where these pumps are often upregulated. researchgate.netnih.gov

The table below summarizes key efflux pump systems in Acinetobacter baumannii that contribute to multidrug resistance and could potentially be involved in this compound tolerance.

Efflux Pump SystemFamilyKnown SubstratesPotential Role in this compound Tolerance
AdeABC RNDAminoglycosides, β-lactams, chloramphenicol, tetracycline (B611298), tigecycline, disinfectantsHigh likelihood of involvement due to broad substrate profile that includes other biocides. mdpi.com
AdeIJK RNDAminoglycosides, fluoroquinolones, chloramphenicol, clindamycin, trimethoprimCould contribute to an overall decreased susceptibility to various antimicrobial agents, including this compound.
MFS Family Pumps MFSVarious drugs and biocidesAs a major family of efflux pumps, they are likely contributors to intrinsic and acquired resistance to biocides. nih.gov

Adaptations in Cell Wall and Membrane Composition

The bacterial cell envelope, which includes the cell wall and membrane, serves as the first line of defense against environmental stressors, including antimicrobial agents. nih.gov Alterations in the composition and structure of this envelope can prevent or reduce the entry of biocides like this compound into the cell.

In Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer, provides a formidable barrier. youtube.com Changes in the charge or composition of the LPS, or modifications to the porin channels that allow passage of molecules, can restrict the uptake of antimicrobials. reactgroup.org Gram-positive bacteria, which have a thick peptidoglycan layer, can also modify their cell wall, for instance by altering the teichoic acids, to decrease permeability. nih.gov

While specific research on this compound-induced cell wall adaptations is not extensively documented, it is a known general mechanism of resistance to biocides. europa.eu The ability of bacteria to modify their cell envelope is a key aspect of their phenotypic plasticity, allowing them to adapt to hostile environments. nih.gov

Cross-Resistance Phenomena Involving this compound

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. gardp.org This is a significant concern as the use of a biocide like this compound could potentially select for bacteria that are also resistant to clinically important antibiotics. nih.gov

Co-occurrence of Resistance to Other Antimicrobial Agents

Studies have investigated the susceptibility of antibiotic-resistant bacterial strains to this compound. One study compared the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against standard reference strains and antibiotic-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. nih.govbibliotekanauki.pl

The findings indicated that while methicillin-resistant S. aureus (MRSA) showed similar susceptibility to this compound as the reference S. aureus strain, the tetracycline-resistant P. aeruginosa strain (PAO-LAC) exhibited significantly lower susceptibility to this compound compared to its reference counterpart. nih.govbibliotekanauki.pl This suggests that the mechanism conferring tetracycline resistance in this strain may also contribute to a reduced susceptibility to this compound. The study also noted that, in general, Gram-negative strains were more tolerant to this compound than Gram-positive strains. nih.govbibliotekanauki.pl

The following table presents a summary of the findings from the comparative susceptibility study.

Bacterial StrainResistance ProfileSusceptibility to this compound (GP)
Staphylococcus aureus ATCC 6538Reference StrainBaseline Susceptibility
Meticillin-resistant S. aureus (MRSA)Meticillin-resistantSimilar susceptibility to reference strain nih.govbibliotekanauki.pl
Pseudomonas aeruginosa ATCC 15442Reference StrainBaseline Susceptibility
Tetracycline-resistant P. aeruginosa (PAO-LAC)Tetracycline-resistantSignificantly lower susceptibility than reference strain nih.govbibliotekanauki.pl

Molecular Basis of Shared Resistance Pathways

The molecular basis for cross-resistance often involves broad-spectrum mechanisms like multidrug efflux pumps. bibliotekanauki.pl An efflux pump that can extrude a particular antibiotic may also be capable of transporting a biocide like this compound out of the cell. gardp.org Therefore, the upregulation of such a pump, selected for by exposure to either the antibiotic or the biocide, could lead to resistance to both. nih.gov

In the case of the tetracycline-resistant P. aeruginosa strain showing reduced susceptibility to this compound, it is plausible that an efflux pump is the shared mechanism. P. aeruginosa is known to possess a variety of efflux pumps that contribute to its high intrinsic resistance to many antimicrobials. bibliotekanauki.pl

Another potential shared pathway involves modifications to the bacterial cell envelope. Changes that reduce the permeability of the outer membrane to one type of antimicrobial may similarly hinder the entry of others, leading to a general decrease in susceptibility. europa.eu The complex interplay of these mechanisms contributes to the challenge of overcoming multidrug-resistant organisms in clinical and environmental settings.

Advanced Analytical Methodologies for Glucoprotamin Research

Spectroscopic Techniques for Structural Characterization of Glucoprotamin and Derivatives

Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming its N-alkyl-aminopropyl-glycine backbone and identifying any modifications in its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct proton environments. The long alkyl chain (R-group) would show a complex of signals in the upfield region (approx. 0.8-1.6 ppm). libretexts.org Protons on carbons adjacent to nitrogen atoms (the aminopropyl and glycine (B1666218) moieties) would be deshielded and appear further downfield (approx. 2.5-3.5 ppm). The methylene (B1212753) protons of the glycine unit (-NH-CH₂-COOH) would likely appear as a singlet around 3.0-3.5 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the glycine moiety is the most deshielded, appearing significantly downfield (approx. 170-175 ppm). nih.govresearchgate.net Carbons of the alkyl chain would resonate in the 14-40 ppm range, while carbons bonded to nitrogen atoms would be found in the 40-60 ppm region. nih.gov

A hypothetical table of expected NMR chemical shifts for a representative this compound molecule (e.g., N-dodecyl-aminopropyl-glycine) is presented below, based on data for similar N-substituted glycine and alkyl-amine structures. libretexts.orgnih.gov

Assignment Hypothetical ¹H NMR Shift (ppm) Hypothetical ¹³C NMR Shift (ppm)
Alkyl Chain CH₃~0.9~14
Alkyl Chain (CH₂)n~1.2-1.6~22-32
R-CH₂ -NH~2.6~50
CH₂-CH₂ -CH₂~1.7~28
NH-CH₂ -CH₂-CH₂ -N~2.8~48
N-CH₂ -COOH~3.2~55
C OOHN/A~172

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups within the this compound molecule. The spectrum would be characterized by a broad absorption band in the 3300-2500 cm⁻¹ region, typical for the O-H stretch of the carboxylic acid group, which often overlaps with N-H stretching vibrations. acs.org A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1725 cm⁻¹. nih.gov Aliphatic C-H stretching vibrations from the alkyl chain and aminopropyl group would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). researchgate.netacs.org

Chromatographic Methods for Quantification and Purity Assessment of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the foremost technique for the analysis of amphoteric surfactants like this compound. alfachemic.comthermofisher.com Due to its zwitterionic nature, mixed-mode or ion-pair chromatography is often employed.

Methodology: A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. thermofisher.com The pH of the mobile phase is critical, as it controls the ionization state of this compound's amine and carboxylate groups, thereby influencing its retention time. chemicalbook.com

Detection: Since this compound lacks a strong chromophore, detection can be challenging. Universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are highly suitable. thermofisher.comthermofisher.com Alternatively, derivatization with a UV-active agent can be performed pre- or post-column to enable UV detection. For trace analysis and identification, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. thermofisher.com

Purity is assessed by analyzing the chromatogram for the presence of extraneous peaks, which may correspond to starting materials, by-products from synthesis, or degradation products. Quantification is typically achieved by creating a calibration curve using certified reference standards. nih.gov

Parameter Condition
Column Acclaim™ Surfactant Plus (or similar mixed-mode column)
Mobile Phase A Acetonitrile
Mobile Phase B Ammonium Acetate Buffer (e.g., 0.1 M, pH 5.0)
Gradient Gradient elution, starting with low %A, increasing to high %A
Flow Rate 0.5 - 1.0 mL/min
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)
Column Temperature 30-40 °C

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a cornerstone of this compound research, providing molecular weight confirmation, structural information, and high-sensitivity quantification.

Understanding the metabolic fate of this compound is crucial for environmental and toxicological assessments. While specific metabolic pathways for this compound are not extensively documented, general pathways for surfactants and alkyl amines can be inferred. nih.gov Metabolism is expected to involve the oxidation of the long alkyl chain and potential degradation of the aminopropyl-glycine backbone. nih.gov

LC-MS/MS is the primary tool for metabolite identification. The process involves:

Administering this compound to an experimental system (e.g., microbial culture, animal model).

Extracting potential metabolites from biological matrices (e.g., urine, plasma).

Analyzing the extracts using high-resolution LC-MS.

Searching the data for masses corresponding to predicted metabolic transformations (e.g., hydroxylation, oxidation, N-dealkylation, beta-oxidation of the alkyl chain).

Confirming the structure of potential metabolites by comparing their MS/MS fragmentation patterns and chromatographic retention times with those of synthesized authentic standards.

The high resolution and accuracy of instruments like Orbitrap or TOF-MS allow for the determination of the elemental composition of metabolites, greatly aiding in their identification.

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. This compound, being a polar and zwitterionic amino acid derivative, is not directly amenable to GC analysis. sigmaaldrich.comthermofisher.com Therefore, chemical derivatization is mandatory to block the polar functional groups (-COOH, -NH) and increase volatility.

Derivatization Reactions: Common derivatization strategies for amino acids are directly applicable to this compound. nih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the carboxyl and amine groups to form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comresearchgate.netresearchgate.net

Acylation/Esterification: A two-step process can be used, involving esterification of the carboxylic acid with an alcohol (e.g., methanol, isobutanol) under acidic conditions, followed by acylation of the amine groups with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). nih.govnih.gov

GC-MS Analysis: The resulting volatile derivatives can be separated on a GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectra of these derivatives produce characteristic and predictable fragmentation patterns. For instance, TBDMS derivatives often show a prominent ion corresponding to the loss of a tert-butyl group (M-57). sigmaaldrich.com Fragmentation typically occurs via α-cleavage at the C-C bond adjacent to the nitrogen atoms. libretexts.orglibretexts.org Analysis of these fragments allows for definitive structural confirmation of the original this compound molecule and its derivatized form.

The table below summarizes common derivatization approaches applicable to this compound for GC-MS analysis.

Derivatization Reagent Derivative Formed Key Advantages Reference Ion (Example)
MTBSTFAt-Butyldimethylsilyl (TBDMS)Stable, less moisture sensitive than TMSM-57 ([M-C₄H₉]⁺)
BSTFA + TMCSTrimethylsilyl (TMS)Common, effective for many functional groupsM-15 ([M-CH₃]⁺)
Isobutanol + PFPAIsobutyl ester, Pentafluoropropionyl amideStable derivatives, good chromatographic propertiesVaries with structure

Structure Activity Relationship Sar Studies of Glucoprotamin

Correlating Structural Motifs with Antimicrobial Activity at the Molecular Level

The primary mechanism of action for many surfactants, including Glucoprotamin, involves the disruption of microbial cell membranes. The lipophilic alkyl chain is critical for this process, as it facilitates the molecule's insertion into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.

The length of this alkyl chain is a determining factor in the compound's antimicrobial potency. Studies on other classes of antimicrobial compounds, such as alkyl amines and N-alkyl-beta-D-glucosylamines, demonstrate a clear correlation between chain length and efficacy.

Alkyl Amines: Research on alkyl amines has shown that compounds with an alkyl chain length of 11 to 15 carbon atoms exhibit the most potent antimicrobial activity. nih.gov This range aligns with the "coco" precursor of this compound, which is typically derived from coconut oil and rich in C12-C14 alkyl chains. nih.gov

N-alkyl Glucosylamines: Similarly, studies on N-alkyl glucosylamines revealed that antimicrobial effectiveness increases significantly with longer N-alkyl chains. nih.gov For instance, N-dodecyl-β-D-glucosylamine (DoGPA), with a 12-carbon chain, showed substantially higher activity against various bacteria and fungi compared to its shorter-chain counterparts. nih.gov

The following table, based on data from related N-alkyl glucosylamines, illustrates the impact of the alkyl chain on antimicrobial efficacy against the fungus Fusarium proliferatum.

Table 1: Effect of N-Alkyl Chain Length on Antifungal Activity of N-Alkyl Glucosylamines

Compound Alkyl Chain Length Fungal Inhibition (%) at 0.5 x 10⁻⁴ mol/mL
HeGPA (N-hexyl-β-D-glucosylamine) 6 43
OcGPA (N-octyl-β-D-glucosylamine) 8 71

Rational Design of this compound Analogues for Enhanced Specificity

The rational design of new antimicrobial agents aims to create molecules with improved efficacy against target pathogens while minimizing effects on other cells. mdpi.com While specific research on the rational design of this compound analogues is limited, principles derived from the study of other antimicrobial compounds, particularly antimicrobial peptides (AMPs), can be applied to hypothesize how this compound's structure could be modified for enhanced specificity. mdpi.combibliotekanauki.pl Key areas for modification would include the alkyl chain, the diamine spacer, and the amino acid headgroup.

Hydrophobicity and the Alkyl Chain: The length and saturation of the alkyl tail could be adjusted to tune the molecule's hydrophobicity. Increasing hydrophobicity can enhance membrane disruption, but excessive hydrophobicity can also lead to increased toxicity toward host cells. mdpi.com Therefore, a systematic synthesis of analogues with varying chain lengths (e.g., C10 to C18) and degrees of unsaturation could identify an optimal balance for targeting specific microbial membranes.

Charge and the Amino Acid Headgroup: The net charge of the molecule is critical for its initial electrostatic attraction to the negatively charged microbial cell surface. Replacing L-glutamic acid with other amino acids could systematically alter this property.

Basic Amino Acids: Using basic amino acids like lysine (B10760008) or arginine, which carry a positive charge, would increase the molecule's cationicity, potentially strengthening its interaction with bacterial membranes. mdpi.com

Neutral Amino Acids: Employing neutral amino acids like glycine (B1666218) or alanine (B10760859) would reduce the charge, which could be useful for investigating the relative importance of electrostatic versus hydrophobic interactions.

Structural Rigidity and the Diamine Spacer: The propylene-1,3-diamine linker provides flexibility. Introducing more rigid spacer units could influence how the molecule orients itself within the cell membrane, potentially leading to more specific interactions with membrane proteins or lipids.

The table below outlines a conceptual framework for the rational design of this compound analogues.

Table 2: Conceptual Design of this compound Analogues for Enhanced Specificity

Structural Motif Proposed Modification Rationale for Enhanced Specificity
Alkyl Chain Vary chain length (C10-C18) Optimize hydrophobic/hydrophilic balance for targeting specific microbial membranes (e.g., Gram-positive vs. Gram-negative).
Introduce unsaturation Alter membrane fluidity and packing disruption.
Amino Acid Headgroup Replace Glutamic Acid with Lysine or Arginine Increase positive charge to enhance binding to negatively charged bacterial cell walls.
Replace Glutamic Acid with a neutral amino acid (e.g., Glycine) Isolate and study the role of hydrophobicity versus electrostatic interaction.

| Diamine Spacer | Alter the length of the diamine bridge (e.g., ethylenediamine) | Modify the spatial relationship between the hydrophobic tail and the hydrophilic head. |

Computational Approaches to SAR Prediction (Quantitative Structure-Activity Relationships - QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govjapsonline.com By developing mathematical models, QSAR can predict the activity of novel compounds, thereby guiding the synthesis of more effective molecules and reducing the need for extensive laboratory screening. nih.gov While no specific QSAR models for this compound were found in the reviewed literature, the methodology applied to other antimicrobial surfactants and peptides provides a clear blueprint for how such a study would be conducted. nih.gov

The development of a QSAR model for this compound analogues would involve several key steps:

Data Set Compilation: A series of this compound analogues would be synthesized and their antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) against various microorganisms would be measured. This forms the training and test sets for the model. nih.gov

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties. nih.gov

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed antimicrobial activity. nih.gov The model's predictive power is then rigorously validated using an external test set of compounds not used in the model's creation. nih.gov

For a molecule like this compound, relevant descriptors would fall into several categories, as detailed in the table below.

Table 3: Potential Molecular Descriptors for QSAR Modeling of this compound Analogues

Descriptor Category Specific Examples Relevance to Antimicrobial Activity
Topological Balaban J index, Kier & Hall connectivity indices Describes molecular size, shape, and degree of branching.
Physicochemical LogP (octanol-water partition coefficient), Molar Refractivity Quantifies hydrophobicity and polarizability, which are key for membrane interaction.
Electronic Dipole moment, Partial charges on atoms Relates to the molecule's ability to form electrostatic interactions with the cell surface.

| 3D/Geometrical | Surface area, Molecular volume, Radius of gyration | Describes the three-dimensional shape and steric properties of the molecule. |

A successful QSAR model could, for example, take the form of a linear equation where the predicted activity is a function of the most influential descriptors. Such models for other antimicrobial surfactants have successfully used topological descriptors to predict antifungal activity, demonstrating the feasibility of this approach. nih.gov By identifying which structural features (as quantified by the descriptors) are most critical for activity, QSAR provides a powerful computational tool for the rational design of the next generation of this compound-based antimicrobials.

Applications of Glucoprotamin As a Research Tool and Model Compound

Utilization in In Vitro Microbiological Models for Studying Membrane Biology

Glucoprotamin's primary mechanism of action involves the disruption and disorganization of biological membranes. This characteristic makes it an invaluable agent in in vitro models designed to probe the structure, function, and integrity of microbial cell envelopes. By introducing this compound to a microbial culture, researchers can induce controlled membrane damage, allowing for detailed study of the consequences.

The compound's amphipathic nature, stemming from its amino acid and diamine components, facilitates its interaction with the lipid bilayer of bacterial and fungal cells. This interaction leads to a loss of membrane integrity, resulting in the leakage of intracellular components and ultimately, cell death. In a research context, this process can be monitored to understand various aspects of membrane biology:

Membrane Permeability: Researchers can use this compound to create models of compromised membranes, studying the flux of ions and small molecules across the damaged barrier.

Structural Integrity: The effects of this compound help elucidate the structural importance of different membrane components. By observing how its disruptive action is potentially mitigated or enhanced, scientists can gain insights into the roles of specific lipids and membrane-associated proteins in maintaining cell integrity.

Lethality Mechanisms: As a research tool, it provides a clear example of a lytic, membrane-targeting mechanism, which can be contrasted with other antimicrobial agents that have intracellular targets. nih.gov This allows for comparative studies to differentiate between various modes of antimicrobial action. The ability of cell membranes to act as a reservoir for such compounds can prolong their effect, a key consideration in pharmacological and toxicological models. nih.gov

Employment in Research on Antiviral Mechanisms (focus on enveloped viruses)

The membrane-disrupting action of this compound is particularly effective against enveloped viruses, making it an important model compound for studying antiviral mechanisms targeting this class of pathogens. Enveloped viruses are characterized by a lipid bilayer envelope, which is crucial for viral entry into host cells. This compound directly targets this structure, rendering the virus incapable of infection. mdpi.com

Research utilizing model enveloped viruses, such as Influenza A virus and Vaccinia virus (VACV), has demonstrated the potent virucidal activity of this compound in suspension. nih.gov Studies have shown that even at low concentrations, this compound can rapidly inactivate these viruses. nih.govnih.gov

However, research findings also highlight the critical role of the application context. While highly effective in solution, studies have shown that this compound's efficacy can be limited against viruses that have dried on inanimate surfaces. nih.govresearchgate.net For instance, one study found that surface-dried Vaccinia virus was not completely inactivated even after a 30-minute exposure to a 1% disinfectant solution. nih.govresearchgate.net Furthermore, the type of surface material, such as stainless steel versus polyvinyl chloride (PVC), can significantly influence the degree of viral inactivation. nih.gov These findings are crucial for research into viral transmission and disinfection protocols, as they underscore that high virucidal activity in suspension does not always translate to equal effectiveness on contaminated surfaces, emphasizing the need for mechanical action in practical disinfection scenarios. nih.govnih.gov

Table 1: Antiviral Efficacy of this compound in Suspension Tests

Data sourced from a study on the antiviral activity of a this compound-containing disinfectant. nih.gov

This compound in the Investigation of Microbial Adaptation and Stress Response

Exposure to biocides like this compound constitutes a significant chemical stress on microorganisms, particularly on their cell envelopes. This makes this compound a useful tool for inducing and studying the microbial stress response and adaptation mechanisms. When bacteria are exposed to sublethal concentrations of a membrane-targeting agent, they activate complex genetic and physiological pathways to repair damage and enhance survival. researchgate.net

The bacterial cell envelope is a critical interface with the environment, and maintaining its integrity is paramount for survival. researchgate.net Damage to this structure, as inflicted by this compound, is a potent trigger for various envelope stress response (ESR) systems, such as the CpxAR and σE pathways in Gram-negative bacteria like Escherichia coli. nih.govpasteur.fr

In a research setting, this compound can be used as a specific trigger to:

Activate Stress Pathways: Researchers can apply this compound to reliably induce ESRs and study the subsequent cascade of gene expression and protein synthesis. pasteur.fr This allows for the identification of key regulatory genes and proteins involved in sensing and responding to membrane damage.

Investigate Adaptive Changes: By studying microbial populations that have been repeatedly exposed to this compound, scientists can investigate the physiological and genetic changes that confer increased tolerance. This includes modifications to the cell membrane's lipid composition or the upregulation of efflux pumps that may expel the biocide.

Model Environmental Challenges: The stress induced by this compound can serve as a model for other environmental challenges that compromise the cell envelope, such as exposure to certain antibiotics, antimicrobial peptides, or changes in osmotic pressure. researchgate.net

As a Model Compound for Studying Disinfectant Resistance Mechanisms

The introduction of any new antimicrobial agent necessitates research into the potential for microorganisms to develop resistance. nih.gov this compound serves as a valuable model compound for these investigations, helping scientists understand the mechanisms by which bacteria might evade or tolerate biocidal agents.

Studies have been conducted to compare the susceptibility of standard bacterial strains with their antibiotic-resistant counterparts to this compound. nih.govbibliotekanauki.pl This research is critical for determining if cross-resistance exists, where resistance to an antibiotic might also confer resistance to a disinfectant. For example, one study compared the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) and a tetracycline-resistant Pseudomonas aeruginosa strain against their respective reference strains. nih.govbibliotekanauki.pl While the MRSA strain showed similar susceptibility to the standard S. aureus, the tetracycline-resistant P. aeruginosa was found to have a significantly lower susceptibility than the reference strain, indicating a potential for linked resistance mechanisms in some species. nih.govbibliotekanauki.pl

This compound is also used to challenge microbes that are already resistant to other disinfectants. Research has shown that some glutaraldehyde-resistant strains of Mycobacterium chelonae could be effectively killed by this compound, demonstrating that it can be effective against organisms that have developed resistance to aldehyde-based biocides. rero.chnih.gov Such studies are essential for understanding the specificity of resistance mechanisms and for developing strategies to combat multidrug-resistant pathogens. researchgate.net

Table 2: Comparative Susceptibility of Standard and Antibiotic-Resistant Bacteria to this compound

Data adapted from a study evaluating this compound's efficacy against standard and resistant strains. nih.govbibliotekanauki.pl

Future Directions and Emerging Research Avenues for Glucoprotamin

Exploration of Novel Synthetic Strategies for Diversified Analogues

The core structure of Glucoprotamin, a reaction product of a naturally derived amino acid and a fatty amine, presents significant opportunities for synthetic modification to create diversified analogues with potentially enhanced or specialized properties. researchgate.net Research in this area is moving beyond the current composition to explore a range of structural alterations.

Key synthetic strategies may include:

Varying the Alkyl Chain: The C12-C14 alkyl chain derived from coconut fat is central to this compound's properties. nih.gov Systematic variation of this chain length (e.g., from C8 to C18) could modulate the compound's hydrophobicity, thereby influencing its antimicrobial spectrum, particularly against organisms with different cell envelope compositions. Studies on similar compounds, such as N-alkyl-beta-D-glucosylamines, have shown that the N-alkyl chain length significantly impacts biological activity. nih.gov

Modifying the Amino Acid Moiety: Replacing L-glutamic acid with other amino acids (e.g., aspartic acid, or synthetic amino acids with different side chains) could alter the molecule's charge, polarity, and binding characteristics. The synthesis of keto-glutamine analogues in other contexts demonstrates the feasibility of modifying this part of the structure to influence biological interactions. nih.gov

Derivatization of the Diamine Backbone: The N-alkyl-1,3-diaminopropane backbone could be altered. For instance, patent documentation suggests the possibility of reacting the initial product with ethylene (B1197577) oxide or propylene (B89431) oxide, which would introduce polyether chains, potentially affecting solubility and material compatibility. nih.gov

Conjugation with Other Molecules: Following strategies used for other drugs, such as amantadine, this compound could be conjugated with amino acids or other small molecules to create prodrugs or compounds with dual-action mechanisms. mdpi.com

These synthetic explorations aim to generate a library of this compound analogues, which can then be screened for enhanced efficacy, improved material compatibility, or a more favorable environmental profile. A structure-activity relationship (SAR) study, similar to those performed for fluconazole (B54011) analogues, could then elucidate the molecular requirements for optimal activity. mdpi.com

Deeper Mechanistic Insights through Advanced Biophysical Techniques

The current understanding is that this compound exerts its antimicrobial effect through the rapid and extensive destruction of the cell wall and membrane. researchgate.net However, the precise sequence of events and the specific molecular interactions remain to be fully elucidated. Future research will leverage advanced biophysical techniques to provide a more detailed picture of its mechanism of action.

Biophysical TechniquePotential Application for this compound ResearchExpected Insights
Flow Cytometry To assess real-time changes in membrane potential and integrity of bacterial cells upon exposure to this compound. researchgate.netnih.govQuantification of cell damage, differentiation between bacteriostatic and bactericidal effects at various concentrations, and analysis of sublethal injury.
Electron Microscopy (TEM/SEM) High-resolution imaging of microbial cells before and after treatment with this compound analogues.Visualization of specific morphological changes, such as membrane blebbing, pore formation, or complete cell lysis, providing direct evidence of the mode of action.
Fluorescence Spectroscopy Using membrane-potential-sensitive dyes or fluorescently labeled this compound analogues to study interactions with model lipid membranes (liposomes). nih.govCharacterization of the binding affinity and kinetics of this compound with microbial membranes and understanding the role of lipid composition in susceptibility.
Thermal Proteome Profiling To identify direct protein targets of this compound within the bacterial cell by observing changes in protein thermal stability. nih.govresearchgate.netUncovering potential secondary intracellular targets beyond the cell membrane, which may contribute to its potent antimicrobial effect.
Atomic Force Microscopy (AFM) To image the nanoscale effects of this compound on the surface topography and mechanical properties of bacterial cell envelopes.Detailed analysis of how the compound disrupts the physical structure and integrity of the cell wall and outer membrane in real-time.

By employing these sophisticated methods, researchers can move beyond the general observation of membrane disruption to a detailed, molecular-level understanding of how this compound recognizes, binds to, and compromises microbial cells.

Investigation of Environmental Interactions and Persistence in Research Contexts

While this compound is reported to be readily biodegradable according to standard OECD 301A tests, its widespread use necessitates a more comprehensive understanding of its environmental fate. nih.govnih.gov Future research will focus on its behavior in complex environmental matrices and under various conditions, moving beyond standardized laboratory tests. labcorp.com

Regulatory frameworks for biocidal products increasingly require a component-based approach (CBA) for environmental risk assessment, considering not just the active substance but also other components of the formulation. nih.govnih.govresearchgate.net Research into this compound's environmental profile will likely adopt this perspective.

Key Research Questions:

What are the primary degradation pathways and half-lives of this compound in different environmental compartments like soil, sediment, and surface water? nih.gov

Does the compound or its degradation products have the potential to adsorb to sludge in wastewater treatment plants?

What is the ecotoxicity of its primary degradation by-products?

Under conditions of continuous or heavy use, what is the potential for persistence in specific environmental niches?

Studies on other amine-based compounds used in industrial applications highlight the importance of evaluating factors like bioaccumulation potential and the formation of transformation products. nilu.no Similar investigations for this compound will provide a more complete picture of its environmental impact, ensuring its sustainable use.

Role of this compound in Understanding Broader Antimicrobial Resistance Phenomena

The rise of antimicrobial resistance (AMR) is a global health crisis, and a critical area of research is the potential for cross-resistance between antibiotics and biocides. nih.govsci-hub.se this compound's effectiveness against multi-drug resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and even glutaraldehyde-resistant mycobacteria, makes it a valuable tool for studying and combating resistance. researchgate.netnih.gov

Future research will likely focus on several key aspects:

Low Propensity for Resistance: The rapid, destructive, and multi-target nature of this compound's action on the cell envelope is believed to make the development of specific resistance mechanisms difficult for bacteria. researchgate.net This hypothesis requires further validation through long-term, low-level exposure studies to see if resistance can be induced.

Overcoming Existing Resistance Mechanisms: Investigating this compound's efficacy against bacterial strains with well-characterized resistance mechanisms (e.g., specific efflux pumps like the Qac systems, or biofilm formation) can help determine if it bypasses these common defenses. researchgate.netmdpi.com Bacteria within biofilms, for example, can exhibit intrinsic resistance to many antimicrobial agents. nih.gov

Lack of Cross-Resistance: A study comparing the susceptibility of standard bacterial strains and their antibiotic-resistant counterparts (MRSA and tetracycline-resistant P. aeruginosa) found that while the resistant Gram-negative strain showed slightly lower susceptibility to this compound, the difference was not meaningful at typical in-use concentrations. nih.gov This suggests a low potential for cross-resistance. Further studies with a wider range of resistant isolates are needed to confirm this.

Synergy with Antibiotics: Exploring the potential for synergistic effects between this compound and conventional antibiotics could open new avenues for treating resistant infections. By disrupting the cell envelope, this compound might enhance the penetration and efficacy of other drugs.

The following table summarizes findings from a study comparing the susceptibility of standard and antibiotic-resistant bacterial strains to this compound (GP).

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) of GP (mg/L)Minimum Bactericidal Concentration (MBC) of GP (mg/L)
Staphylococcus aureus ATCC 6538Standard Gram-positive64128
Meticillin-resistant S. aureus (MRSA)Resistant Gram-positive64128
Pseudomonas aeruginosa ATCC 15442Standard Gram-negative128256
Tetracycline-resistant P. aeruginosa (PAO-LAC)Resistant Gram-negative256512
Data adapted from a study on this compound's antimicrobial activity against antibiotic-resistant bacteria. nih.gov

This data indicates that while resistance to an antibiotic (tetracycline) in P. aeruginosa correlated with a modest decrease in susceptibility to this compound, the concentrations required for bactericidal action remain well within achievable levels for disinfection, highlighting its potential utility in environments where AMR is a concern. nih.gov

Q & A

Q. How is the antimicrobial efficacy of Glucoprotamin quantitatively assessed in clinical settings?

this compound's efficacy is measured through log10 colony-forming unit (CFU) reduction, comparing microbial bioburden before and after disinfection. For example, instruments are immersed in a 1.5% this compound solution for 60 minutes, and CFU counts are quantified using aerobic/anaerobic cultures. Neutralizers (e.g., polysorbate 80, lecithin) are applied post-disinfection to halt residual activity. This method achieved mean reductions of 5.98 log10 CFU (aerobic) and 6.75 log10 CFU (anaerobic) even with high protein/blood contamination .

Q. What experimental designs are recommended for comparing this compound with other disinfectants?

Prospective crossover studies are ideal. For instance, a hospital unit can be divided into sections disinfected alternately with this compound and an aldehyde-based product (e.g., Deconex). Sampling occurs at standardized intervals (e.g., every 48 hours) across high-touch surfaces (bed controls, faucets). Statistical analysis (SPSS, chi-square, t-tests) ensures differences in CFU recovery rates are rigorously evaluated .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported sporicidal activity of this compound?

While this compound lacks intrinsic sporicidal activity, studies note the absence of Clostridium difficile in environments disinfected with it. This paradox may stem from stringent daily cleaning protocols (removing >95% spores mechanically) rather than chemical efficacy. Researchers should differentiate between disinfectant properties and ancillary cleaning practices in study designs .

Q. What methodological considerations are critical when evaluating this compound's efficacy under organic load?

To simulate real-world conditions, pre-cleaning steps should be omitted to retain organic debris (blood, proteins). Bioburden is quantified before disinfection, with reductions measured post-treatment. This compound demonstrates >5 log10 CFU reduction despite organic interference, validated through clinical trials on soiled medical instruments .

Q. How should recontamination rates post-Glucoprotamin disinfection be analyzed?

Time-series sampling (e.g., at 0, 30, 60 minutes post-disinfection) combined with selective media (e.g., for Staphylococcus aureus, Gram-negative bacteria) identifies recontamination dynamics. Statistical models (Kolmogorov-Smirnov tests) assess temporal trends, revealing that enterococci persist despite disinfection, likely due to rapid recontamination or biofilm formation .

Q. What statistical approaches address contradictory data in cross-study comparisons of this compound?

Meta-analyses should account for variables like sampling frequency, microbial detection limits, and environmental factors (e.g., humidity). For example, this compound and aldehyde disinfectants showed comparable efficacy (9.9% vs. 12.0% bacterial recovery rates) in a large-scale study (n=3,068 samples), but differences in pathogen-specific recovery (e.g., S. aureus on faucets) require stratified analysis .

Methodological Guidelines

Q. How to optimize microbial sampling for this compound efficacy studies?

  • Surface Selection : Prioritize high-touch areas (bed controls, faucets) .
  • Culture Media : Use selective media (e.g., chromogenic agar for C. difficile) alongside standard media to enhance pathogen detection .
  • Neutralization : Validate neutralizers to prevent residual disinfectant activity from skewing CFU counts .

Q. What in vitro models best predict this compound's clinical performance?

Suspension tests (e.g., EN 1040 standards) are insufficient alone. Biofilm models or surface disinfection assays better mimic real-world conditions, as surface-adherent bacteria exhibit 300-fold higher resistance than planktonic cells .

Data Interpretation and Limitations

Q. How to contextualize this compound's limited activity against bacterial spores?

Sporicidal claims require specialized assays (e.g., AOAC sporicidal test). This compound's lack of sporicidal activity under routine conditions highlights the need for adjunct measures (e.g., mechanical cleaning) during C. difficile outbreaks .

Q. Why might molecular typing (e.g., PFGE) be essential in this compound studies?

PFGE links environmental isolates to clinical strains, distinguishing recontamination from persistent colonization. For example, S. aureus strains on faucets matched patient fecal isolates, suggesting environmental transmission pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.